N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

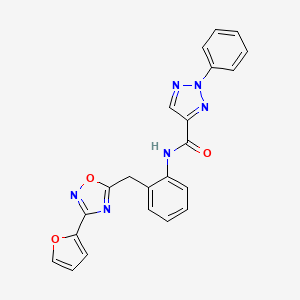

This compound is a heterocyclic hybrid molecule integrating multiple pharmacophoric motifs:

- Furan-2-yl: A five-membered aromatic oxygen-containing ring, often enhancing bioavailability and binding interactions via π-π stacking .

- 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle known for metabolic stability and hydrogen-bonding capabilities, commonly used as a bioisostere for ester or amide groups .

- 2H-1,2,3-Triazole: A triazole ring that improves pharmacokinetic properties (e.g., solubility) and participates in dipole-dipole interactions .

- Carboxamide: A polar group contributing to target affinity and solubility.

Properties

IUPAC Name |

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N6O3/c29-22(18-14-23-28(26-18)16-8-2-1-3-9-16)24-17-10-5-4-7-15(17)13-20-25-21(27-31-20)19-11-6-12-30-19/h1-12,14H,13H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRKGZDKJXVGOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions One common approach is to start with the preparation of the furan-2-yl-1,2,4-oxadiazole intermediate This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions The intermediate is then coupled with a phenyl-substituted triazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring could produce amines.

Scientific Research Applications

The biological activity of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of oxadiazoles and triazoles exhibit significant anticancer properties. For instance:

-

Mechanism : The compound may induce apoptosis in cancer cells by inhibiting crucial enzymes involved in cell proliferation such as thymidylate synthase and histone deacetylases (HDACs).

Cell Line IC50 (µM) HeLa (cervical cancer) 45 CaCo-2 (colon cancer) 50

Studies have shown that similar compounds can lead to significant growth inhibition in various cancer cell lines. For example, compounds with oxadiazole rings demonstrated cytotoxic effects with IC50 values ranging from 20 µM to 100 µM against different cancer types .

2. Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

-

Mechanism : Its effectiveness against bacteria is attributed to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 64

In vitro studies have documented its effectiveness against both Gram-positive and Gram-negative bacteria, showing potential comparable to standard antibiotics .

3. Anti-inflammatory Effects

Compounds similar to this compound have demonstrated the ability to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various oxadiazole derivatives including the target compound. It was found that the compound exhibited significant cytotoxicity against human lung adenocarcinoma cells with an IC50 value of 45 µM. The study emphasized the role of the furan ring in enhancing cytotoxic effects through apoptosis induction .

Case Study 2: Antimicrobial Efficacy

Another investigation tested derivatives for antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL against S. aureus, suggesting strong antimicrobial potential .

Mechanism of Action

The mechanism of action of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups allow it to form various interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.

Comparison with Similar Compounds

Research Findings and Methodological Context

Structural Characterization

Analogous compounds (e.g., GR113808) often employ SHELXL for high-precision X-ray refinement to confirm stereochemistry and intermolecular interactions .

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Furan Ring : Contributes to the compound's reactivity and biological properties.

- Oxadiazole Ring : A five-membered heterocyclic structure known for its diverse biological activities.

- Triazole Moiety : Enhances the compound's potential interactions with biological targets.

The molecular formula for this compound is , and it features various functional groups that contribute to its pharmacological properties.

Anticancer Activity

Research has demonstrated that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit cancer cell proliferation by targeting key enzymes involved in cancer progression. A study indicated that similar compounds displayed percent growth inhibitions (PGIs) ranging from 51% to 86% against various cancer cell lines, including OVCAR-8 and HCT-116 .

Antimicrobial Activity

The presence of the furan and oxadiazole rings in the compound suggests potential antimicrobial effects. Compounds with these structures have been documented to possess activity against both Gram-positive and Gram-negative bacterial strains. Structure–activity relationship (SAR) studies indicate that modifications to these rings can significantly enhance antimicrobial efficacy .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes involved in DNA synthesis and repair mechanisms. The oxadiazole moiety may inhibit thymidylate synthase or histone deacetylases (HDAC), contributing to its anticancer effects .

Study 1: Anticancer Efficacy

In a recent study published in ACS Omega, several derivatives of oxadiazoles were synthesized and tested against a panel of NCI cancer cell lines. One notable derivative exhibited an 86.61% growth inhibition against the SNB-19 cell line. The findings suggest that modifications in the structure can lead to enhanced anticancer activity .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial potential of oxadiazole derivatives demonstrated effective inhibition against various bacterial strains. The study highlighted that electron-withdrawing groups at specific positions significantly increased the antimicrobial activity of the synthesized compounds .

Data Tables

| Activity Type | Cell Line/Organism | Percent Growth Inhibition (%) |

|---|---|---|

| Anticancer | SNB-19 | 86.61 |

| Anticancer | OVCAR-8 | 85.26 |

| Antimicrobial | E. coli | Varies (dependent on derivative) |

| Antimicrobial | S. aureus | Varies (dependent on derivative) |

Q & A

Q. Basic Techniques

Q. Advanced Techniques

- X-ray Crystallography : Use SHELX software for refinement (SHELXL for small molecules, SHELXS for structure solution) to resolve steric hindrance or tautomeric ambiguity .

- DFT Calculations : Apply hybrid functionals (e.g., B3LYP) to predict electronic properties and compare with experimental spectra .

What computational strategies are effective for modeling the compound’s electronic structure?

Q. Advanced Methodology

Q. Key Parameters

- Solvent effects (PCM model) and dispersion corrections (D3-BJ) are critical for simulating solution-phase behavior .

How can researchers resolve contradictions in reported biological activity data?

Q. Advanced Analysis Framework

Dose-Response Studies : Compare IC₅₀ values across assays (e.g., anticancer vs. anti-inflammatory) to identify target selectivity.

Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products.

Structural Analogs : Synthesize derivatives (e.g., replacing phenyl with fluorophenyl) to isolate pharmacophore contributions .

Q. Case Study :

- Anti-exudative activity discrepancies in rat models were resolved by adjusting substituents on the triazole ring (e.g., sulfanyl vs. sulfonyl groups), highlighting the role of electron-withdrawing groups .

What experimental design principles optimize synthesis yield and reproducibility?

Q. Advanced Experimental Design

- Design of Experiments (DoE) :

- Use fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading).

- Apply response surface methodology (RSM) to maximize yield.

- Flow Chemistry : Continuous-flow reactors improve mixing and heat transfer for exothermic steps (e.g., triazole formation) .

Q. Example Workflow :

Screening Phase : Vary ethanol/water ratios (20–80%) and reflux times (30–120 mins).

Optimization Phase : Fix optimal solvent ratio and refine catalyst concentration (0.5–2.0 mol% Pd).

How can structure-activity relationships (SAR) be systematically explored?

Q. Advanced SAR Strategies

- Analog Library Synthesis :

- Pharmacophore Mapping :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.